molecular formula C13H22N2 B13140783 4-(5-(Dimethylamino)pentyl)aniline

4-(5-(Dimethylamino)pentyl)aniline

Cat. No.: B13140783
M. Wt: 206.33 g/mol
InChI Key: YQAUSPVSRCDZCS-UHFFFAOYSA-N
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Description

4-(5-(Dimethylamino)pentyl)aniline is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with an aniline group and a dimethylamino group attached to a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Dimethylamino)pentyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-nitroaniline with 5-(dimethylamino)pentylamine under reducing conditions. The nitro group is first reduced to an amine, followed by the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration of aniline, followed by reduction and subsequent alkylation with 5-(dimethylamino)pentylamine. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Dimethylamino)pentyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(5-(Dimethylamino)pentyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of dyes and pigments.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(5-(Dimethylamino)pentyl)aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets. The aromatic ring allows for π-π interactions, further stabilizing the compound’s binding to proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)aniline: Lacks the pentyl chain, making it less hydrophobic.

    N,N-Dimethylaniline: Similar structure but without the additional amine group.

    4-(Dimethylamino)benzaldehyde: Contains an aldehyde group instead of an amine.

Uniqueness

4-(5-(Dimethylamino)pentyl)aniline is unique due to the presence of both the dimethylamino group and the pentyl chain, which confer distinct chemical and physical properties. These structural features enhance its solubility, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

4-[5-(dimethylamino)pentyl]aniline

InChI

InChI=1S/C13H22N2/c1-15(2)11-5-3-4-6-12-7-9-13(14)10-8-12/h7-10H,3-6,11,14H2,1-2H3

InChI Key

YQAUSPVSRCDZCS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCC1=CC=C(C=C1)N

Origin of Product

United States

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